molecular formula C26H22BrN3O2S B2798443 (7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-83-0

(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2798443
CAS No.: 892416-83-0
M. Wt: 520.45
InChI Key: TVXMSDNSFRLTKT-UHFFFAOYSA-N
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Description

This polycyclic compound features a tricyclic core fused with heteroatoms (oxygen, nitrogen, sulfur) and functionalized with a 4-bromophenylmethylsulfanyl group, a 3-methylphenyl substituent, and a hydroxymethyl moiety. Synthesis likely involves multi-step reactions, including thioether formation (e.g., S-alkylation of a thiol precursor with a 4-bromobenzyl halide) and cyclization steps, as inferred from analogous methodologies in and .

Properties

IUPAC Name

[7-[(4-bromophenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN3O2S/c1-15-4-3-5-18(10-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-6-8-20(27)9-7-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXMSDNSFRLTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol (CAS Number: 892416-26-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H22BrN3O2SC_{26}H_{22}BrN_3O_2S with a molecular weight of 520.4 g/mol. The structure features a triazatricyclo framework that contributes to its unique chemical behavior and potential interactions with biological targets.

PropertyValue
Molecular FormulaC26H22BrN3O2SC_{26}H_{22}BrN_3O_2S
Molecular Weight520.4 g/mol
CAS Number892416-26-1

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. The specific compound may share these properties due to its structural similarities.

Antimicrobial Activity

Research has demonstrated that compounds containing bromophenyl and sulfanyl groups often exhibit antimicrobial properties. A study on related compounds showed inhibition against various bacterial strains, suggesting that this compound could possess similar activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfanyl groups often act as enzyme inhibitors.
  • Interference with Cell Signaling Pathways : The unique structure may allow it to modulate pathways involved in cell growth and apoptosis.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that triazole derivatives inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that a related bromophenyl compound exhibited significant antibacterial activity against Gram-positive bacteria .

Scientific Research Applications

The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , identified by CAS number 892417-10-6 , exhibits a complex structure that suggests potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications in detail, supported by data tables and case studies.

Medicinal Chemistry

The compound's structural features indicate potential as a pharmacological agent . The presence of the bromophenyl and triazatricyclo moieties suggests activity against various biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties . For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines .

Material Science

The unique structural attributes of this compound may allow it to function as a polymer additive or a stabilizer in materials science applications.

Case Study: Polymer Stabilization

In studies involving polymer formulations, the addition of sulfanyl-containing compounds has improved thermal stability and mechanical properties . This could pave the way for enhanced durability in industrial applications.

Agricultural Chemistry

Given its chemical structure, this compound could also be explored for use as a pesticide or herbicide .

Case Study: Pesticidal Activity

Research on similar sulfanyl compounds has demonstrated effective pest control properties against common agricultural pests, suggesting that this compound may share similar efficacy .

Analytical Chemistry

The compound's complex structure makes it suitable for use in analytical methodologies , particularly in chromatographic techniques.

Case Study: Chromatography

Compounds with such intricate configurations are often utilized as standards in High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Reported Bioactivity
Target Compound 3-Methylphenyl at C5; hydroxymethyl at C11 ~600 (estimated) Hypothesized antimicrobial/CNS activity (based on substituents)
Analog from Phenyl at C5 (vs. 3-methylphenyl) ~580 (estimated) Unspecified; structural similarity suggests comparable reactivity
Compound 12 () (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 453.35 Antimicrobial activity against S. aureus (MIC: 8 µg/mL)
Compound IIj () 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo derivative 402.44 Antibacterial activity against E. coli (IC₅₀: 25 µM)

Functional Comparisons

  • Bioactivity : The target compound’s bromophenyl and sulfanyl groups align with antimicrobial agents like Compound 12 (), which showed strong activity against S. aureus. However, the hydroxymethyl group in the target may enhance solubility or CNS penetration compared to purely hydrophobic analogs .
  • Synthetic Complexity : The tricyclic framework of the target compound requires advanced cyclization strategies, contrasting with simpler triazole derivatives (e.g., ) synthesized via S-alkylation and borohydride reduction .
  • Metabolic Stability : The 4-bromophenyl group may confer resistance to oxidative metabolism compared to hydroxylated analogs (e.g., ’s IIj), which could degrade faster in vivo .

Research Findings

  • Antimicrobial Potential: Sulfanyl-containing compounds (e.g., ) demonstrate broad-spectrum activity, suggesting the target compound could inhibit bacterial enzymes like dihydrofolate reductase (DHFR) via bromophenyl-thioether interactions .
  • CNS Applications: The hydroxymethyl group resembles CNS-active drugs (e.g., venlafaxine analogs in ), implying possible serotonin/norepinephrine reuptake modulation .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing this polycyclic compound with high stereochemical purity?

  • Methodology : Use computational reaction path searches based on quantum chemical calculations to predict feasible synthetic routes and minimize trial-and-error approaches. For example, ICReDD’s hybrid computational-experimental framework can identify optimal conditions for forming the tricyclic core and sulfanyl-bromophenyl substituents . Alkaline-mediated S-alkylation, as demonstrated in structurally similar triazole-thiol systems, may be adapted for introducing the (4-bromophenyl)methylsulfanyl group .
  • Key Tools : Density functional theory (DFT) for transition-state analysis; solid-phase extraction (SPE) for purification .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical confirmation (mean C–C bond precision: ±0.005 Å) with high-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., 1^{1}H, 13^{13}C, 19^{19}F if applicable). For example, 13^{13}C NMR can resolve signals for the oxa-triazatricyclo system’s heteroatoms .
  • Data Cross-Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to confirm functional groups like the methanol moiety .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions in reaction mechanism proposals for this compound’s formation?

  • Methodology : Apply ab initio molecular dynamics (AIMD) to model competing pathways (e.g., nucleophilic substitution vs. radical mechanisms for sulfanyl group introduction). For instance, ICReDD’s workflow integrates computed activation energies with experimental kinetic data to validate the most plausible mechanism .
  • Case Study : If experimental yields conflict with computational predictions, recalibrate solvation models (e.g., COSMO-RS) to account for solvent effects in the reaction medium .

Q. What advanced statistical methods optimize reaction conditions for scaling up synthesis?

  • Methodology : Use factorial design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify nonlinear interactions between variables, such as the effect of base strength on S-alkylation efficiency .
  • AI Integration : Machine learning (ML) models trained on historical reaction data can predict optimal conditions for yield maximization and byproduct suppression .

Q. How do researchers address discrepancies in spectroscopic data across different batches?

  • Methodology : Perform batch-to-batch principal component analysis (PCA) on NMR/HRMS datasets to identify outliers. For example, unexpected 1^{1}H NMR shifts may arise from trace solvents (e.g., residual methanol) interacting with the methanol substituent; use deuterated solvents and strict drying protocols to mitigate this .
  • Advanced Techniques : Dynamic nuclear polarization (DNP)-enhanced NMR can improve sensitivity for detecting low-concentration impurities .

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